3-(4-bromophenyl)imidazo[1,5-a]pyridine
Overview
Description
3-(4-Bromophenyl)imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of a bromophenyl group at the 3-position of the imidazo[1,5-a]pyridine core enhances its chemical reactivity and potential for functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)imidazo[1,5-a]pyridine typically involves the cyclization of 2-aminomethylpyridine with 4-bromobenzaldehyde. One common method is the iodine-mediated one-pot synthesis, which involves the following steps:
Starting Materials: 2-aminomethylpyridine, 4-bromobenzaldehyde, and iodine.
Reaction Conditions: The reaction is carried out in the presence of iodine as a catalyst, under mild conditions, typically at room temperature.
Procedure: The starting materials are mixed in a suitable solvent, such as ethanol or acetonitrile, and stirred for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction of the imidazo[1,5-a]pyridine core can lead to the formation of reduced analogs.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted imidazo[1,5-a]pyridine derivatives with various functional groups.
Oxidation Reactions: Oxidized imidazo[1,5-a]pyridine derivatives with increased polarity.
Reduction Reactions: Reduced imidazo[1,5-a]pyridine analogs with altered electronic properties.
Scientific Research Applications
3-(4-Bromophenyl)imidazo[1,5-a]pyridine has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anti-cancer, and anti-tumor agent.
Biological Studies: It is used as a probe to study various biological processes and pathways.
Material Science: The compound’s unique electronic properties make it suitable for use in optoelectronic devices and sensors.
Pharmaceutical Development: It serves as a scaffold for the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another member of the imidazopyridine family with similar biological activities but different structural features.
Imidazo[1,2-b]pyridazine: A related compound with a pyridazine ring fused to the imidazole core, exhibiting distinct chemical reactivity.
Imidazo[4,5-b]pyridine: A structural isomer with the imidazole ring fused at different positions, leading to unique properties.
Uniqueness
3-(4-Bromophenyl)imidazo[1,5-a]pyridine is unique due to the presence of the bromophenyl group, which enhances its reactivity and potential for functionalization. This structural feature allows for the development of a wide range of derivatives with diverse biological activities and applications.
Properties
IUPAC Name |
3-(4-bromophenyl)imidazo[1,5-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-6-4-10(5-7-11)13-15-9-12-3-1-2-8-16(12)13/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKRGAAPIRGMFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24795342 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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